molecular formula C7H7N3O B3200538 3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine CAS No. 1018144-08-5

3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine

Cat. No. B3200538
CAS RN: 1018144-08-5
M. Wt: 149.15 g/mol
InChI Key: STMMTDVYTGRAMZ-UHFFFAOYSA-N
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Description

3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine is a chemical compound with the molecular weight of 150.14 . It is a powder at room temperature . The IUPAC name for this compound is 3-methylisoxazolo[5,4-d]pyrimidin-4-amine .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions with amino acids . For instance, the reaction of amino acid esters with 7-phenyl [1,3]oxazolo [5,4- b ]pyridin-2 (1 H )-one led to the derivatives of 3- (2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones and ethyl 2- [3- (2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

The chemical reactions involving this compound are often associated with the synthesis of new chemical entities. For instance, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating furnished tetrahydro-1H-pyrazolo[3,4-b]pyridines .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 303-305°C . The compound is known to exhibit luminescent properties .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound is used in the synthesis of various heterocyclic compounds. A study demonstrated the intramolecular cyclization of related compounds to produce 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with various amines and cyclic amides, suggesting potential for diverse chemical transformations (Palamarchuk et al., 2019).

Potential in Drug Synthesis

  • The compound's derivatives show promise in drug synthesis. The possibility of synthesizing new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives was explored, revealing its role in the formation of potentially pharmacologically active structures (Ibrahim et al., 2011).

Reactivity in Complex Synthesis Processes

  • The compound has shown reactivity in various complex synthesis processes, such as the formation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, indicating its utility in creating complex heterocyclic structures (Abdelriheem et al., 2017).

Applications in Photophysical Studies

  • A method for the preparation of oxazolo-[5,4-b]pyridin-2(1H)-ones was developed, leading to the discovery of effective phosphors, highlighting the compound's relevance in photophysical applications (Shatsauskas et al., 2019).

Role in Three-Component Domino Reactions

  • The compound is involved in three-component domino reactions for the construction of tetrahydropyridine fused bicyclic structures, showcasing its versatility in complex chemical synthesis (Wan et al., 2014).

Contributions to Heterocyclic Chemistry

  • It has a significant role in the advancement of heterocyclic chemistry, particularly in the synthesis and biological evaluation of compounds incorporating oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons, offering insights into the design of new biological components (Monier et al., 2020).

Safety and Hazards

The safety information for 3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine indicates that it should be stored at 4°C . The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMMTDVYTGRAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine
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Reactant of Route 5
3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine
Reactant of Route 6
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